molecular formula C13H26N2O B4237220 1-Cyclohexyl-1,3,3-triethylurea

1-Cyclohexyl-1,3,3-triethylurea

Cat. No.: B4237220
M. Wt: 226.36 g/mol
InChI Key: KXFQROPATKJGAG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,3,3-triethylurea is a urea derivative characterized by a cyclohexyl group and three ethyl substituents on the urea nitrogen atoms. For example, bis(ureate) zirconium catalysts, which may incorporate similar urea ligands, are used in hydroaminoalkylation reactions to achieve regioselective outcomes .

Properties

IUPAC Name

1-cyclohexyl-1,3,3-triethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-4-14(5-2)13(16)15(6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQROPATKJGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(CC)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N,N’,N’-triethylurea typically involves the reaction of cyclohexylamine with triethylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine: reacts with to form .

    N-cyclohexyl isocyanate: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N,N’,N’-triethylurea is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N,N’,N’-triethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

N-cyclohexyl-N,N’,N’-triethylurea has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N,N’,N’-triethylurea involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-cyclohexyl-1,3,3-triethylurea and related compounds:

Compound Name Structure Type Substituents Molecular Weight Primary Application Key Properties/Findings
This compound Urea Cyclohexyl, Triethyl Not reported Catalysis (inferred) Likely moderate steric bulk for regioselective catalysis
3-Cyclohexyl-1,1-diisobutylurea Urea Cyclohexyl, Diisobutyl 254.41 Not specified Bulkier substituents may hinder catalytic activity
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Nitrosourea Cyclohexyl, Chloroethyl, Nitroso 285.18* Anticancer agent Binds proteins via cyclohexylcarbamoylation; alkylates DNA
3-(Acridin-9-yl)-1,1-methylcyclohexyl-thiourea Thiourea Cyclohexyl, Acridinyl, Methyl 349.5 Potential therapeutic use Acridine moiety may enable DNA intercalation

*Molecular weight calculated based on formula C₉H₁₆ClN₃O₂.

Key Observations:
  • Substituent Effects: Triethyl vs. Nitroso and Chloroethyl Groups: CCNU’s nitroso and chloroethyl groups enable dual mechanisms: carbamoylation of lysine residues in proteins and alkylation of DNA, contributing to its anticancer activity .
  • Thiourea vs.

Reactivity and Selectivity in Catalysis

  • Comparable urea ligands with smaller substituents (e.g., triethyl) may optimize substrate accessibility in catalytic cycles .
  • Comparison with CCNU : While this compound is inferred to participate in catalysis, CCNU’s reactivity is dominated by its nitroso group, which decomposes to generate alkylating and carbamoylating species. This dual reactivity underpins its cytotoxicity but limits its utility in synthetic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclohexyl-1,3,3-triethylurea with high purity?

  • Methodological Answer : Optimize the reaction by using a two-step nucleophilic substitution. First, react cyclohexylamine with triethylamine in anhydrous dichloromethane under nitrogen atmosphere to form the intermediate. Second, introduce urea-forming reagents (e.g., carbonyl diimidazole) at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Follow GHS Category 2 guidelines:

  • Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 respirator if handling powder to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, urea carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 241.2 (calculated for C13_{13}H25_{25}N3_3O).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate hydrolysis pathways. Simulate protonation states at pH 2–12. Key findings:

  • Acidic Conditions : Rapid cleavage of the urea moiety via H+^+-assisted nucleophilic attack (half-life <24 hrs at pH 2).
  • Neutral/Alkaline Conditions : Stable for >7 days (ΔG > 25 kcal/mol). Validate experimentally via kinetic studies in buffered solutions .

Q. What strategies resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioassay datasets (e.g., PubChem AID 1346999) to identify outliers.
  • Dose-Response Validation : Re-test disputed EC50_{50} values using standardized assays (e.g., kinase inhibition with ATP-Glo™).
  • Structural Analog Comparison : Compare with 1-Cyclohexyl-3-[1-(3-methoxyphenyl)pyrrolidin-3-yl]urea (CAS 894011-57-5) to isolate substituent effects .

Q. What experimental designs are optimal for studying its interaction with lipid bilayers?

  • Methodological Answer :

  • Langmuir Trough Assays : Measure changes in monolayer surface pressure (Δπ) upon compound insertion. Use DPPC lipids to mimic eukaryotic membranes.
  • Fluorescence Quenching : Incorporate dansyl-labeled lipids; track emission shifts (λem_{\text{em}} = 485 nm) to quantify binding constants (Kd_d) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 112°C vs. 118°C)—how to address this?

  • Methodological Answer :

  • Purity Verification : Re-crystallize samples from ethanol/water (1:1) and analyze via DSC (heating rate 10°C/min).
  • Polymorph Screening : Use slurry conversion in solvents (e.g., acetonitrile, toluene) to identify stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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